(3-(((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid
Description
[3-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid is a boronic acid derivative that features a thiophene ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a boronic acid group
Properties
Molecular Formula |
C10H16BNO4S |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO4S/c1-10(2,3)16-9(13)12-6-7-4-5-17-8(7)11(14)15/h4-5,14-15H,6H2,1-3H3,(H,12,13) |
InChI Key |
MHSOTBXBXMIQGF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CS1)CNC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid typically involves the following steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or by cyclization of appropriate precursors.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed for Boc deprotection.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boronate esters or boranes.
Substitution: Free amine derivatives.
Scientific Research Applications
[3-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of [3-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules . The thiophene ring provides additional stability and electronic properties, enhancing its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines in organic synthesis.
4-Methoxyphenethylamine: Utilized in the synthesis of various organic compounds.
N-Acetyl-L-tryptophan: A derivative of tryptophan used in biochemical studies.
Uniqueness
[3-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid is unique due to its combination of a Boc-protected amine, a thiophene ring, and a boronic acid group. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in multiple fields of research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
